blumenol B

Vue d'ensemble

Description

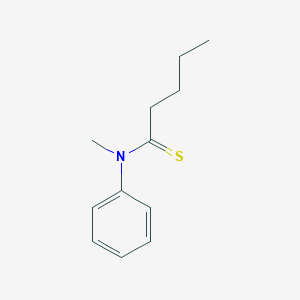

Blumenol B is a C13-norisoprenoid compound that has been identified as a significant contributor to the aroma of various wine varieties. It is considered a putative precursor to several important wine aroma compounds, including theaspirone and vitispirane. The enantioselective synthesis of (R,R)-blumenol B has been achieved from commercially available 4-oxoisophorone, indicating the potential for scalable production of this compound .

Synthesis Analysis

The synthesis of (R,R)-blumenol B has been accomplished through an enantioselective process starting from 4-oxoisophorone. This synthesis route is notable for its efficiency and scalability, which is advantageous for potential industrial applications. The method has also been applied to create a poly-deuterated version, d9-(R,R)-blumenol B, which can be useful for tracing the compound's transformation and presence in various matrices .

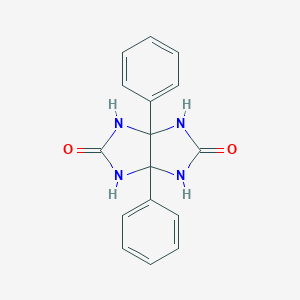

Molecular Structure Analysis

The molecular structure of blumenol B has been revised in the literature. The absolute stereochemistry of related compounds, such as blumenol C glucoside, has been determined using modified Mosher's method, which could imply similar stereochemical considerations for blumenol B. Understanding the stereochemistry is crucial for the synthesis and biological activity of such compounds .

Chemical Reactions Analysis

Blumenol B, as a norisoprenoid, is likely to undergo typical organic reactions associated with its functional groups. However, specific chemical reactions involving blumenol B have not been detailed in the provided papers. Norisoprenoids, in general, can participate in reactions such as oxidation and conjugation, which may affect their sensory properties in wine .

Physical and Chemical Properties Analysis

The physical and chemical properties of blumenol B are not explicitly discussed in the provided papers. However, as a norisoprenoid related to aroma compounds in wine, it can be inferred that blumenol B is likely volatile and contributes to the bouquet of wines through its sensory attributes. The synthesis paper suggests that the compound's properties are significant enough to warrant the development of a synthetic route for its study and application .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Chemical Sciences .

Summary of the Application

Blumenol B is a putative precursor to a number of important wine aroma compounds, including the well-known compounds theaspirone and vitispirane . The enantioselective synthesis of (R,R)-blumenol B from commercially available 4-oxoisophorone was achieved using a short and easily scalable route .

Methods of Application or Experimental Procedures

The synthesis of (R,R)-blumenol B was achieved from commercially available 4-oxoisophorone . The process was then successfully applied to the synthesis of poly-deuterated d9-blumenol B .

Results or Outcomes

The successful synthesis of (R,R)-blumenol B and its application to the synthesis of poly-deuterated d9-blumenol B was achieved .

2. Root Symbiosis with Arbuscular Mycorrhizal Fungi

Specific Scientific Field

This application is in the field of Ecology and Plant Biology .

Summary of the Application

Blumenol B, along with other blumenols, are used as shoot markers of root symbiosis with arbuscular mycorrhizal fungi . These symbioses help plants acquire phosphorus from the soil .

Methods of Application or Experimental Procedures

The presence of blumenol B in the shoots of plants is used as an indicator of root symbiosis with arbuscular mycorrhizal fungi . This is done through a combination of untargeted and targeted metabolomics .

Results or Outcomes

The study found that shoot accumulations of hydroxy- and carboxyblumenol C-glucosides mirror root AMF-colonization in Nicotiana attenuata plants . These blumenol-derived foliar markers were found in many di- and monocotyledonous crop and model plants .

3. Phytochemistry Meets Geochemistry

Specific Scientific Field

This application is in the field of Geochemistry and Phytochemistry .

Summary of the Application

Blumenol B is used in the study of the interaction between plants and their geological environment . This includes the study of how plants absorb and metabolize minerals and other substances from the soil .

Methods of Application or Experimental Procedures

The study involves the analysis of plant tissues for the presence of blumenol B and other related compounds . This is done using various analytical techniques, including spectroscopy .

Results or Outcomes

The study found that the presence of blumenol B in plant tissues can provide insights into the geological environment in which the plant is growing . This can be used to inform decisions about land use and agricultural practices .

4. Plant-Microbe Interactions

Specific Scientific Field

This application is in the field of Microbiology and Plant Biology .

Summary of the Application

Blumenol B is used as a marker of plant-microbe interactions . Specifically, it is used to study the interactions between plants and arbuscular mycorrhizal fungi .

Methods of Application or Experimental Procedures

The presence of blumenol B in plant tissues is used as an indicator of the plant’s interactions with arbuscular mycorrhizal fungi . This is done through a combination of untargeted and targeted metabolomics .

Results or Outcomes

The study found that the presence of blumenol B in plant tissues is positively correlated with the degree of colonization by arbuscular mycorrhizal fungi . This can be used to assess the health and productivity of agricultural crops .

5. Chemical Synthesis of Natural Products

Specific Scientific Field

This application is in the field of Chemical Sciences .

Summary of the Application

Blumenol B is a putative precursor to a number of important wine aroma compounds, including the well-known compounds theaspirone and vitispirane . The enantioselective synthesis of (R,R)-blumenol B from commercially available 4-oxoisophorone was achieved using a short and easily scalable route .

Methods of Application or Experimental Procedures

The synthesis of (R,R)-blumenol B was achieved from commercially available 4-oxoisophorone . The process was then successfully applied to the synthesis of poly-deuterated d9-blumenol B .

Results or Outcomes

The successful synthesis of (R,R)-blumenol B and its application to the synthesis of poly-deuterated d9-blumenol B was achieved .

6. Plant-Microbe Interactions

Specific Scientific Field

This application is in the field of Microbiology and Plant Biology .

Summary of the Application

Blumenol B is used as a marker of plant-microbe interactions . Specifically, it is used to study the interactions between plants and arbuscular mycorrhizal fungi .

Methods of Application or Experimental Procedures

The presence of blumenol B in plant tissues is used as an indicator of the plant’s interactions with arbuscular mycorrhizal fungi . This is done through a combination of untargeted and targeted metabolomics .

Results or Outcomes

The study found that the presence of blumenol B in plant tissues is positively correlated with the degree of colonization by arbuscular mycorrhizal fungi . This can be used to assess the health and productivity of agricultural crops .

Orientations Futures

Propriétés

IUPAC Name |

(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

blumenol B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)